Ethyl 5-methoxypyrazine-2-carboxylate

説明

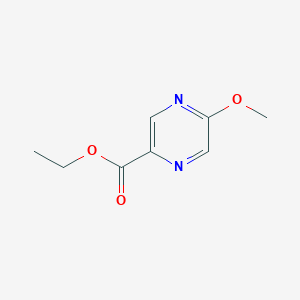

Ethyl 5-methoxypyrazine-2-carboxylate (CAS 54013-05-7) is a pyrazine derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . Structurally, it features a methoxy (-OCH₃) group at the 5-position and an ethyl ester (-COOEt) at the 2-position of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,4-positions, contributing to their aromaticity and versatility in medicinal chemistry .

This compound is primarily utilized as a pharmaceutical intermediate, enabling the synthesis of bioactive molecules through functional group transformations. For instance, it can be reduced to (5-methoxypyrazin-2-yl)methanol (34a) using NaBH₄ or serve as a precursor for further nucleophilic substitutions . Its synthetic accessibility and modifiable structure make it valuable in drug discovery pipelines.

特性

IUPAC Name |

ethyl 5-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-10-7(12-2)5-9-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJUMVUSYTYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618574 | |

| Record name | Ethyl 5-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-05-7 | |

| Record name | Ethyl 5-methoxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxypyrazine-2-carboxylate typically involves the esterification of 5-methoxypyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 5-methoxypyrazine-2-carboxylic acid.

Reduction: 5-methoxypyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

科学的研究の応用

Flavoring Agent in Food and Beverages

Ethyl 5-methoxypyrazine-2-carboxylate is primarily utilized as a flavoring agent in the food and beverage industry. It imparts distinct flavors reminiscent of green bell peppers and other vegetables, making it valuable in:

- Wine Production : It contributes to the aromatic profile of certain wines, enhancing their complexity and appeal. Research indicates that it can be used to differentiate wines based on grape variety through advanced analytical techniques .

- Food Products : Its flavoring properties are exploited in various processed foods, snacks, and sauces to enhance taste profiles.

Pharmaceutical Applications

While primarily recognized for its sensory properties, this compound also exhibits potential in pharmaceutical applications:

- Antimicrobial Activity : Some studies suggest that pyrazine derivatives possess antimicrobial properties, which could be harnessed for developing new therapeutic agents .

- Semiochemical Properties : The compound may act as a semiochemical, influencing behavior in ecological interactions among species, which has implications in pest management and agricultural applications .

Case Study 1: Wine Aroma Profiling

A study conducted on the aroma profile of wines demonstrated that this compound significantly contributes to the sensory characteristics of certain varietals. The research employed comprehensive two-dimensional gas chromatography combined with mass spectrometry to analyze the volatile compounds present in different wines, revealing the role of this compound in flavor differentiation .

Case Study 2: Flavor Enhancement in Processed Foods

In a controlled experiment assessing flavor enhancement, this compound was added to various processed food products. Sensory evaluation indicated that its inclusion improved overall consumer acceptance due to its unique flavor profile reminiscent of fresh vegetables. The study highlighted its potential as a natural flavor enhancer, aligning with consumer trends favoring clean-label products .

作用機序

The mechanism of action of ethyl 5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Key Observations :

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, enhancing ring electron density compared to electron-withdrawing groups like -Cl. This impacts reactivity in electrophilic substitutions .

- Ester Group Influence : Ethyl esters generally exhibit lower polarity and slower hydrolysis rates than methyl esters, affecting bioavailability and metabolic stability .

- Hydrogen Bonding : The hydroxyl (-OH) variant (CID 21828940) may have higher solubility in polar solvents but reduced membrane permeability compared to methoxy derivatives .

Toxicity and Environmental Data

- Limited toxicity data are available for this compound. It is classified as an R&D chemical with uncharacterized acute/chronic toxicity .

- Chloro derivatives (e.g., 54013-04-6) may pose higher environmental persistence risks due to halogenated structures, though specific ecotoxicological data are lacking .

生物活性

Ethyl 5-methoxypyrazine-2-carboxylate (EMPC) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential applications in agriculture and medicine.

- Chemical Formula : C_8H_9N_3O_3

- Molecular Weight : 181.17 g/mol

- CAS Number : 54013-05-7

Antimicrobial Properties

EMPC has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits notable effectiveness against certain bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have shown that EMPC can inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents .

Table 1: Antimicrobial Activity of EMPC

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 | |

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Antioxidant Properties

EMPC also demonstrates antioxidant activity , which is critical in mitigating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions such as cancer and cardiovascular diseases .

Agricultural Applications

In agriculture, EMPC is being explored as a natural pesticide due to its biological activity against specific pests. Its efficacy as a herbicide has been noted, suggesting potential for use in sustainable farming practices. The compound's low toxicity to non-target organisms makes it an attractive alternative to synthetic pesticides.

The precise mechanisms by which EMPC exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in energy metabolism and oxidative stress response. For example, it has been observed to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .

Case Studies and Research Findings

Recent studies have highlighted the versatility of EMPC in various fields:

- Antimycobacterial Activity : A study demonstrated that EMPC showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antimycobacterial drugs .

- Antioxidant Efficacy : In vitro assays revealed that EMPC could reduce oxidative damage in cell cultures exposed to harmful agents, suggesting its role as a protective agent in oxidative stress-related conditions.

- Pesticidal Potential : Field trials indicated that formulations containing EMPC effectively reduced pest populations while maintaining crop yield, supporting its use as an eco-friendly agricultural input.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。